molecular formula C8H7FO B13527407 3-Fluoro-4-vinylphenol

3-Fluoro-4-vinylphenol

Cat. No.: B13527407
M. Wt: 138.14 g/mol
InChI Key: LFBOTPSZVHTHON-UHFFFAOYSA-N
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Description

4-Ethenyl-3-fluorophenol is an organic compound with the molecular formula C8H7FO It is a derivative of phenol, where the hydroxyl group is attached to a benzene ring substituted with a fluorine atom and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the hydrolysis of diazonium salts, which can be prepared from the corresponding aniline derivative . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the conversion.

Industrial Production Methods

Industrial production of 4-ethenyl-3-fluorophenol may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethenyl group can be reduced to an ethyl group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethenyl group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted phenols.

Scientific Research Applications

4-Ethenyl-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-3-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-3-fluorophenol is unique due to the presence of both a fluorine atom and an ethenyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

4-ethenyl-3-fluorophenol

InChI

InChI=1S/C8H7FO/c1-2-6-3-4-7(10)5-8(6)9/h2-5,10H,1H2

InChI Key

LFBOTPSZVHTHON-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)O)F

Origin of Product

United States

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